Revefenacin

Descripción

This compound is an Anticholinergic. The mechanism of action of this compound is as a Cholinergic Antagonist.

This compound is a synthetic anticholinergic agent that is used as a once daily, nebulized inhalant for maintenance treatment of patients with chronic obstructive pulmonary disease. This compound has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2018 and is indicated for chronic obstructive pulmonary disease and airway obstruction and has 2 investigational indications.

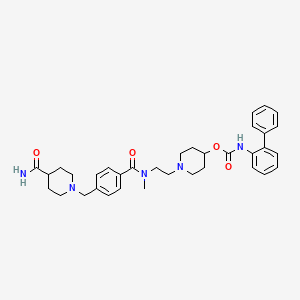

structure in first source

Structure

3D Structure

Propiedades

IUPAC Name |

[1-[2-[[4-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43N5O4/c1-38(34(42)29-13-11-26(12-14-29)25-40-19-15-28(16-20-40)33(36)41)23-24-39-21-17-30(18-22-39)44-35(43)37-32-10-6-5-9-31(32)27-7-3-2-4-8-27/h2-14,28,30H,15-25H2,1H3,(H2,36,41)(H,37,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDWDCIFZSGNBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CN5CCC(CC5)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027775 | |

| Record name | Revefenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

< 1 mg/ml | |

| Record name | Revefenacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

864750-70-9 | |

| Record name | 1-[2-[[4-[[4-(Aminocarbonyl)-1-piperidinyl]methyl]benzoyl]methylamino]ethyl]-4-piperidinyl N-[1,1′-biphenyl]-2-ylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864750-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Revefenacin [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864750709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Revefenacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Revefenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REVEFENACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2AE2VE07O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Revefenacin's Mechanism of Action on M3 Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revefenacin (B1680567) is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is primarily mediated through the competitive and reversible inhibition of M3 muscarinic acetylcholine (B1216132) receptors (mAChRs) in the airway smooth muscle.[3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action at the M3 receptor, detailing its binding kinetics, functional antagonism, and the downstream signaling pathways it modulates. The information is compiled from preclinical and clinical studies to serve as a comprehensive resource for researchers and drug development professionals.

Core Mechanism: Competitive Antagonism at the M3 Receptor

This compound functions as a competitive antagonist at all five muscarinic receptor subtypes (M1-M5).[4][5] However, its therapeutic efficacy in COPD is primarily attributed to its blockade of M3 receptors located on airway smooth muscle cells.[1][4] The binding of the neurotransmitter acetylcholine to these M3 receptors triggers a signaling cascade that leads to bronchoconstriction.[1] By competitively inhibiting acetylcholine binding, this compound prevents this contraction, resulting in bronchodilation and improved airflow.[3][6]

Quantitative Pharmacology of this compound at Muscarinic Receptors

This compound exhibits high affinity for human muscarinic receptors. Its kinetic profile is characterized by a significantly slower dissociation from the M3 receptor compared to the M2 receptor, contributing to its long duration of action and selectivity.[7][8]

| Parameter | Receptor Subtype | Value | Species | Reference |

| Binding Affinity (pKi) | M1 | 9.38 | Human | [9] |

| M2 | 9.52 | Human | [9] | |

| M3 | 9.7 | Human | [10] | |

| M4 | Not Specified | Human | - | |

| M5 | Not Specified | Human | - | |

| Dissociation Half-Life (t½) | M2 | 6.9 minutes | Human | [8] |

| M3 | 82 minutes | Human | [8] | |

| Kinetic Selectivity (M3:M2 half-life ratio) | - | 12 | Human | [8] |

Signaling Pathways Modulated by this compound

The binding of acetylcholine to the M3 receptor, a Gq protein-coupled receptor, activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to smooth muscle contraction. This compound blocks this entire cascade at its inception by preventing the initial acetylcholine binding.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay quantifies the affinity of this compound for muscarinic receptor subtypes.

Objective: To determine the inhibition constant (Ki) of this compound at human M1, M2, and M3 receptors.

Methodology:

-

Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, or M3) are prepared through homogenization and centrifugation.[11]

-

Competitive Binding: A constant concentration of a specific radioligand (e.g., [3H]-N-methylscopolamine) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.[11]

Functional Assay in Isolated Tissue for Antagonist Activity

This ex vivo assay measures the functional consequence of this compound's receptor binding.

Objective: To assess the functional antagonist activity of this compound on smooth muscle contraction.

Methodology:

-

Tissue Preparation: A smooth muscle tissue, such as a human bronchial strip, is isolated and mounted in an organ bath containing a physiological salt solution at 37°C and aerated.[11]

-

Contraction Induction: A muscarinic agonist (e.g., acetylcholine) is added to the bath to induce tissue contraction, which is measured by a force transducer.

-

Antagonist Application: The tissue is pre-incubated with varying concentrations of this compound before the addition of the agonist.[11]

-

Data Analysis: The ability of this compound to inhibit the agonist-induced contraction is quantified, often by determining the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Pharmacokinetic and Pharmacodynamic Profile

This compound is administered via nebulization, ensuring direct delivery to the lungs.[6] This route of administration, combined with its "soft-drug" design featuring a labile primary amide, allows for rapid systemic clearance, minimizing systemic anticholinergic side effects.[7] Following inhalation, this compound is rapidly absorbed and extensively metabolized to its major active metabolite, THRX-195518.[8][12] While this metabolite is less potent than the parent compound, it still contributes to the overall therapeutic effect.[8][12] The long terminal half-life of this compound (22-70 hours) supports a once-daily dosing regimen.[5][7] The bronchodilatory effect of this compound is observed within minutes and is sustained for up to 24 hours.[8][13]

Conclusion

This compound is a potent, long-acting muscarinic antagonist with a well-characterized mechanism of action at the M3 receptor. Its high affinity and slow dissociation kinetics at the M3 receptor subtype translate into sustained bronchodilation, providing a once-daily therapeutic option for patients with COPD. The lung-selective design and rapid systemic clearance contribute to a favorable safety profile with minimal systemic anticholinergic effects. This detailed understanding of its molecular interactions and functional consequences is crucial for its effective clinical application and for the development of future respiratory therapeutics.

References

- 1. This compound for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. emedz.net [emedz.net]

- 4. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. This compound | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Role of this compound in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound [drugcentral.org]

- 10. Pharmacological properties of this compound (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Population Pharmacokinetics of this compound in Patients with Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ajmc.com [ajmc.com]

Revefenacin's Kinetic Selectivity for M3 over M2 Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Revefenacin (B1680567), a long-acting muscarinic antagonist (LAMA), demonstrates a notable kinetic selectivity for the human M3 muscarinic acetylcholine (B1216132) receptor (mAChR) over the M2 mAChR. This property is clinically significant as the M3 receptor primarily mediates bronchoconstriction in the airways, while the M2 receptor is involved in cardiac function. The kinetic selectivity of this compound, characterized by a slower dissociation from the M3 receptor, contributes to its long duration of action in the lungs and a potentially favorable cardiovascular safety profile. This technical guide provides an in-depth analysis of the quantitative data, experimental methodologies, and signaling pathways related to this compound's receptor selectivity.

Quantitative Analysis of Receptor Binding and Kinetics

The kinetic selectivity of this compound is primarily attributed to its differential dissociation rates from the M3 and M2 receptors. Preclinical studies have quantified the binding affinity and dissociation half-life of this compound at human recombinant muscarinic receptors.[1][2][3]

Table 1: Binding Affinities of this compound at Human Muscarinic Receptors

| Receptor Subtype | pKi |

| hM1 | 8.2 |

| hM2 | 9.8 |

| hM3 | 9.8 |

| hM4 | 8.8 |

| hM5 | 9.4 |

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the antagonist.

Table 2: Kinetic Parameters of this compound at hM2 and hM3 Receptors

| Receptor Subtype | Dissociation Half-life (t½) at 37°C |

| hM2 | 6.9 minutes |

| hM3 | 82 minutes |

As illustrated in Table 2, this compound dissociates approximately 12-fold more slowly from the hM3 receptor compared to the hM2 receptor at physiological temperature.[1][2][3] This prolonged receptor occupancy at M3 is a key determinant of its long-acting bronchodilator effect.

Experimental Protocols

The determination of this compound's binding affinity and kinetic selectivity involves several key in vitro experiments. The following are detailed methodologies for the principal assays employed.

Competition Radioligand Binding Assay

This assay is utilized to determine the binding affinity (Ki) of this compound for the different muscarinic receptor subtypes.

-

Receptor Preparation: Chinese hamster ovary (CHO)-K1 cell membrane fractions stably expressing human recombinant M1, M2, M3, M4, or M5 mAChRs are used.[1]

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist, is used at a concentration of approximately 1 nmol·L−1.[1]

-

Assay Buffer: A HEPES buffer (10 mmol·L−1) containing NaCl (100 mmol·L−1), MgCl2 (10 mmol·L−1), and 0.025% bovine serum albumin, at a pH of 7.4.[1]

-

Procedure:

-

The cell membranes are incubated with the radioligand and varying concentrations of this compound.

-

The mixture is incubated at 37°C to reach equilibrium.[1]

-

The bound and free radioligand are separated by filtration.

-

The radioactivity of the filter-bound complex is measured using a scintillation counter.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Kinetic Radioligand Binding Assay (Dissociation Rate)

This assay measures the rate at which this compound dissociates from the M2 and M3 receptors.

-

Receptor and Radioligand: Similar to the competition binding assay, using membranes from cells expressing hM2 or hM3 receptors and a tritium-labeled form of the antagonist.

-

Procedure:

-

Membranes are incubated with tritium-labeled this compound to allow for receptor association.

-

A high concentration of a non-labeled antagonist, such as atropine (B194438) (10 μmol L−1), is added to the mixture.[1] This prevents re-binding of the radiolabeled this compound that dissociates from the receptor.

-

Samples are taken at various time points, and the amount of radioligand still bound to the receptor is measured by filtration and scintillation counting.

-

-

Data Analysis: The dissociation rate constant (koff) is determined by fitting the data to a one-phase exponential decay model. The dissociation half-life (t½) is then calculated as ln(2)/koff.

Functional Reversibility Assay (Calcium Mobilization)

This functional assay assesses the reversibility of this compound's antagonism of agonist-induced cellular responses, providing a functional correlate to the kinetic binding data.

-

Cell Lines: CHO cells co-expressing either hM3 or hM2 receptors with the Gqi5 protein. The Gqi5 chimera enables M2 receptors, which typically couple to Gi, to elicit a calcium response via the Gq pathway.

-

Agonist: Acetylcholine (ACh) is used to stimulate the receptors and induce calcium mobilization.

-

Procedure:

-

Cells are incubated with this compound at various concentrations.

-

The cells are then washed to remove the unbound antagonist.

-

At different time points after washing, the cells are challenged with ACh.

-

The intracellular calcium concentration is measured using a fluorescent calcium-sensitive dye.

-

-

Data Analysis: The magnitude of the rightward shift in the ACh concentration-response curve is measured over time. A more persistent shift indicates slower reversibility of the antagonist.[1] In these studies, after 180 minutes of antagonist washout, the rightward shift of the agonist curves was greater at M3 receptors compared to M2 receptors, confirming a more persistent antagonism at the M3 receptor.[1]

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the relevant signaling pathways and the experimental workflow for determining kinetic selectivity.

Caption: M3 and M2 muscarinic receptor signaling pathways.

Caption: Experimental workflow for determining kinetic selectivity.

References

- 1. Pharmacological properties of this compound (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological properties of this compound (TD-4208), a novel, nebulized long-acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Revefenacin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revefenacin (B1680567) is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] Administered via nebulization, it offers a therapeutic option for patients who may have difficulty with handheld inhalers.[4] This document provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental data pertaining to this compound.

Chemical Structure and Identification

This compound is a tertiary amine biphenyl (B1667301) carbamate (B1207046) with the following chemical structure:

Image of this compound Chemical Structure (A 2D chemical structure diagram of this compound would be placed here)

Table 1: Chemical Identification

| Identifier | Value | Source |

| IUPAC Name | [1-[2-[[4-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate | [5] |

| CAS Number | 864750-70-9 | [6][7] |

| Molecular Formula | C₃₅H₄₃N₅O₄ | [1][5] |

| Molecular Weight | 597.76 g/mol | [1][8] |

| SMILES | CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CN5CCC(CC5)C(=O)N | [1] |

| InChI | InChI=1S/C35H43N5O4/c1-38(34(42)29-13-11-26(12-14-29)25-40-19-15-28(16-20-40)33(36)41)23-24-39-21-17-30(18-22-39)44-35(43)37-32-10-6-5-9-31(32)27-7-3-2-4-8-27/h2-14,28,30H,15-25H2,1H3,(H2,36,41)(H,37,43) | [1] |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | White to off-white crystalline powder | [9] |

| Solubility | Slightly soluble in water. Highly soluble in aqueous buffered solution at pH 5. | [9] |

| LogP | 4.1 | |

| Boiling Point | 777.5 °C at 760 mmHg (Predicted) | [5] |

| Melting Point | Not available in public sources. | |

| pKa | Not available in public sources. |

Mechanism of Action and Signaling Pathway

This compound is a competitive and reversible antagonist of all five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5).[6] Its therapeutic effect in COPD is primarily mediated through the blockade of M3 muscarinic receptors on airway smooth muscle, leading to bronchodilation.[3][4]

The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, couples to the Gq alpha subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC). In airway smooth muscle cells, this signaling pathway ultimately results in muscle contraction and bronchoconstriction. By antagonizing the M3 receptor, this compound effectively blocks this cascade, leading to smooth muscle relaxation and bronchodilation.

Caption: M3 receptor signaling pathway and inhibition by this compound.

Pharmacological Properties

Receptor Binding Affinity

This compound exhibits high affinity for all five human muscarinic receptor subtypes.

Table 3: Muscarinic Receptor Binding Affinities (Ki)

| Receptor Subtype | Ki (nM) | Source |

| hM1 | 0.42 | |

| hM2 | 0.32 | |

| hM3 | 0.18 | |

| hM4 | 0.56 | |

| hM5 | 6.7 |

Pharmacokinetics

Table 4: Pharmacokinetic Parameters of this compound in COPD Patients (175 µg dose)

| Parameter | Value | Source |

| Cmax (ng/mL) | 0.16 (0.11) | [9] |

| AUC (ng·hr/mL) | 0.22 (0.20) | [9] |

| Tmax (hr) | 0.23 - 0.68 | |

| Terminal Half-life (hr) | 22 - 70 | |

| Volume of Distribution (Vss, L) | 218 (intravenous administration) | |

| Protein Binding | 71% |

Table 5: Pharmacokinetic Parameters of the Active Metabolite (THRX-195518) in COPD Patients (175 µg dose)

| Parameter | Value | Source |

| Cmax (ng/mL) | 0.20 (0.13) | [9] |

| AUC (ng·hr/mL) | 0.69 (0.53) | [9] |

| Protein Binding | 42% |

Experimental Protocols

Radioligand Binding Assay (General Methodology)

The binding affinity of this compound to muscarinic receptors is typically determined using a radioligand competition binding assay. A general protocol involves:

-

Membrane Preparation: Membranes from cells expressing the specific human muscarinic receptor subtype are prepared.

-

Assay Buffer: A suitable buffer (e.g., phosphate-buffered saline) is used.

-

Radioligand: A radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) is used at a concentration near its Kd.

-

Competition: Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 values are determined by non-linear regression analysis and then converted to Ki values using the Cheng-Prusoff equation.

Clinical Trial Workflow (General Overview)

The clinical development of this compound involved multiple phases of clinical trials to establish its safety and efficacy. A generalized workflow for these trials is as follows:

Caption: Generalized workflow for a clinical trial of this compound.

Key Efficacy Endpoints in Clinical Trials:

-

Primary: Change from baseline in trough forced expiratory volume in 1 second (FEV1).

-

Secondary: Overall treatment effect on FEV1, peak FEV1, and safety assessments.

Conclusion

This compound is a potent and selective long-acting muscarinic antagonist with a well-characterized mechanism of action. Its physicochemical and pharmacokinetic properties make it a suitable option for nebulized delivery in the management of COPD. The clinical trial data have demonstrated its efficacy in improving lung function with a favorable safety profile. This technical guide provides a comprehensive summary of the key scientific and clinical data for this compound, intended to be a valuable resource for researchers and professionals in the field of drug development.

References

- 1. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action | YUPELRI® (this compound) inhalation solution [yupelrihcp.com]

- 5. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 6. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 8. atsjournals.org [atsjournals.org]

- 9. The Role of this compound in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

Revefenacin: A Deep Dive into its Pharmacological Profile as a Long-Acting Muscarinic Antagonist (LAMA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revefenacin (B1680567), marketed under the brand name Yupelri®, is a once-daily nebulized long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] As the first inhaled LAMA with a novel biphenyl (B1667301) carbamate (B1207046) tertiary amine structure, its distinct pharmacological properties offer a valuable therapeutic option for patients with COPD.[4][5] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its receptor binding, selectivity, kinetics, and mechanism of action.

Mechanism of Action

This compound exerts its therapeutic effect by acting as a competitive and reversible antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[6][7] In the airways, acetylcholine released from parasympathetic nerve endings binds to M3 muscarinic receptors on airway smooth muscle cells, triggering a signaling cascade that leads to bronchoconstriction.[1][2] By blocking the binding of acetylcholine to M3 receptors, this compound inhibits this constrictive effect, resulting in bronchodilation and improved airflow.[1][2][4][8] Its long duration of action, exceeding 24 hours, allows for a once-daily dosing regimen, which can potentially improve patient adherence.[1][2][6]

Signaling Pathway of M3 Receptor Antagonism by this compound

The following diagram illustrates the mechanism of action of this compound at the cellular level in airway smooth muscle.

Caption: Signaling pathway of M3 receptor-mediated bronchoconstriction and its inhibition by this compound.

Receptor Binding Profile

This compound demonstrates high affinity for all five human muscarinic receptor subtypes (M1-M5).[1][9] Its potent and competitive antagonism has been characterized through various in vitro studies.

Table 1: Receptor Binding Affinities of this compound

| Receptor Subtype | pKi | Reference(s) |

| Human M1 | 8.2 - 9.8 | [6][9] |

| Human M2 | 8.2 - 9.8 | [6][9] |

| Human M3 | 8.2 - 9.8 | [6][9] |

| Human M4 | 8.2 - 9.8 | [6][9] |

| Human M5 | 8.2 - 9.8 | [6][9] |

pKi is the negative logarithm of the inhibition constant (Ki).

Kinetic Selectivity

A key feature of this compound's pharmacological profile is its kinetic selectivity for the M3 receptor over the M2 receptor.[6][10] While it displays similar high affinity for both subtypes at equilibrium, it dissociates significantly slower from the M3 receptor. This prolonged receptor occupancy at the target M3 receptor in airway smooth muscle, compared to the M2 autoreceptors on parasympathetic nerve endings, is thought to contribute to its long duration of action and favorable safety profile.[6][7]

Table 2: Dissociation Half-Life of this compound from Muscarinic Receptors

| Receptor Subtype | Dissociation Half-Life (t½) | Reference(s) |

| Human M3 | 82 minutes | [6][7] |

| Human M2 | 6.9 minutes | [6][7] |

Functional Activity

In vitro functional assays have confirmed this compound's potent and long-lasting antagonism of muscarinic receptor-mediated effects. In isolated airway tissues from rats, guinea pigs, and humans, this compound effectively inhibited acetylcholine-induced smooth muscle contraction for up to 24 hours.[6][9]

Pharmacokinetics and Metabolism

Following nebulized administration, this compound is rapidly absorbed, with peak plasma concentrations occurring between 14 to 31 minutes.[11] It is primarily metabolized in the liver via hydrolysis of its primary amide to form a major active metabolite, THRX-195518.[6][11][12] This metabolite has a lower affinity (approximately 3- to 10-fold less) for muscarinic receptors compared to the parent compound.[1][13] The terminal plasma elimination half-life of this compound and its active metabolite is long, ranging from 22 to 70 hours, which supports the once-daily dosing regimen.[7][13]

Experimental Protocols

Radioligand Binding Assays

The binding affinity of this compound to human muscarinic receptors is typically determined using radioligand competition binding assays.

Caption: Generalized workflow for a radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Chinese hamster ovary (CHO-K1) cells stably expressing one of the five human recombinant muscarinic receptor subtypes (M1-M5) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.

-

Incubation: The isolated membranes are incubated in a buffer solution with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of unlabeled this compound.

-

Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding reaction to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific radioligand binding (IC50). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assays (Isolated Tissue)

The functional antagonist activity of this compound is assessed by measuring its ability to inhibit agonist-induced contractions of isolated airway smooth muscle tissues.

Caption: Generalized workflow for an isolated tissue functional assay.

Detailed Methodology:

-

Tissue Preparation: Tracheal or bronchial rings or strips are dissected from rats, guinea pigs, or human donor lungs and mounted in organ baths filled with a warmed, aerated physiological salt solution.

-

Transducer Connection: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension.

-

Agonist-Induced Contraction: A muscarinic agonist, such as acetylcholine or carbachol, is added to the organ bath to induce a stable contractile response.

-

Antagonist Application: Increasing concentrations of this compound are added to the bath to determine its ability to inhibit the agonist-induced contraction.

-

Data Analysis: The magnitude of the inhibition is measured, and concentration-response curves are constructed to calculate parameters of antagonist potency, such as the pA2 value.

Conclusion

This compound is a potent and selective long-acting muscarinic antagonist with a unique pharmacological profile. Its high affinity for all muscarinic receptor subtypes, coupled with kinetic selectivity for the M3 receptor, contributes to its effective and sustained bronchodilator activity. The comprehensive preclinical and clinical data support its use as a once-daily maintenance treatment for patients with COPD. This in-depth understanding of its pharmacology is crucial for researchers and clinicians in the ongoing development and optimal use of therapies for obstructive lung diseases.

References

- 1. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Mechanism of Action | YUPELRI® (this compound) inhalation solution [yupelrihcp.com]

- 5. Improvements in Lung Function with Nebulized this compound in the Treatment of Patients with Moderate to Very Severe COPD: Results from Two Replicate Phase III Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of this compound in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Pharmacological properties of this compound (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C35H43N5O4 | CID 11753673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

Revefenacin's Affinity for Muscarinic Receptor Subtypes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revefenacin (B1680567) is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Its therapeutic effect is primarily mediated through the blockade of muscarinic receptors in the airways, leading to bronchodilation. This technical guide provides an in-depth analysis of this compound's binding affinity for the five human muscarinic receptor subtypes (M1-M5), details the experimental protocols used to determine these affinities, and illustrates the key signaling pathways involved.

Data Presentation: this compound Binding Affinity

This compound exhibits a high and relatively similar affinity for all five human muscarinic receptor subtypes.[1][2][3] Preclinical studies have demonstrated its potent and selective antagonist activity.[1][3] The binding affinities, expressed as pKi values, which are the negative logarithm of the inhibition constant (Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.

| Muscarinic Receptor Subtype | This compound pKi | Reference |

| M1 | 8.2 - 9.8 (Range for M1-M5) | [4][5][6] |

| M2 | 9.5 | [4] |

| M3 | 9.7 | [4] |

| M4 | 8.2 - 9.8 (Range for M1-M5) | [4][5][6] |

| M5 | 8.2 - 9.8 (Range for M1-M5) | [4][5][6] |

While this compound demonstrates high affinity across all subtypes, it exhibits kinetic selectivity for the M3 receptor over the M2 receptor.[4] This is evidenced by a significantly slower dissociation half-life from the M3 receptor (t½ = 82 minutes) compared to the M2 receptor (t½ = 6.9 minutes).[4][7] This kinetic selectivity may contribute to its favorable therapeutic profile, with potent and sustained bronchodilation (mediated by M3 antagonism) and a lower potential for cardiac side effects (associated with M2 receptor blockade).[4][7]

Experimental Protocols

The binding affinity of this compound for muscarinic receptors is typically determined using in vitro radioligand competition binding assays. The following is a generalized protocol based on methodologies described in the scientific literature.[4]

Radioligand Competition Binding Assay

Objective: To determine the inhibition constant (Ki) of this compound for each of the five human muscarinic receptor subtypes.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably transfected to express one of the five human recombinant muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic receptor antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled, non-selective muscarinic antagonist (e.g., atropine).

-

Assay Buffer: Typically a buffered saline solution (e.g., phosphate-buffered saline) at physiological pH.

-

Instrumentation: Scintillation counter, cell harvester, and 96-well plates.

Procedure:

-

Membrane Preparation:

-

Culture the specific CHO-K1 cell line expressing the target muscarinic receptor subtype.

-

Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the cell membranes.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet multiple times with fresh buffer to remove cytosolic components.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add the prepared cell membranes, a fixed concentration of the radioligand ([³H]-NMS), and varying concentrations of this compound.

-

For determining total binding, omit the test compound.

-

For determining non-specific binding, add a saturating concentration of the non-labeled antagonist (e.g., atropine) instead of this compound.

-

Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Visualizations

The physiological effects of muscarinic receptor activation are mediated by distinct intracellular signaling pathways, primarily determined by the G protein to which the receptor subtype couples. This compound, as an antagonist, blocks these pathways. The primary signaling cascades for the M1, M2, and M3 receptors are illustrated below.

M1 and M3 Muscarinic Receptor Signaling Pathway

M1 and M3 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), ultimately leading to cellular responses such as smooth muscle contraction and gland secretion.

Caption: M1/M3 Receptor Gq Signaling Pathway.

M2 Muscarinic Receptor Signaling Pathway

M2 receptors couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. Reduced cAMP levels result in the decreased activity of protein kinase A (PKA), leading to inhibitory cellular responses, such as a decrease in heart rate.

References

- 1. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological properties of this compound (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological properties of this compound (TD-4208), a novel, nebulized long-acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of this compound in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Revefenacin in COPD Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revefenacin (B1680567) (TD-4208) is a once-daily long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Administered via nebulization, it offers a therapeutic alternative for patients who may have difficulty with handheld inhalers. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, receptor binding kinetics, and in vivo efficacy in established COPD models. The following sections present quantitative data in structured tables, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of its preclinical profile.

Mechanism of Action

This compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with high affinity for all five subtypes (M1-M5).[1] In the airways, acetylcholine is the primary parasympathetic neurotransmitter that mediates bronchoconstriction and mucus secretion, predominantly through the M3 subtype on bronchial smooth muscle and submucosal glands.[2][3] By blocking the M3 receptor, this compound inhibits the action of acetylcholine, leading to bronchodilation and a reduction in mucus secretion.[2] Its long duration of action is attributed to its slow dissociation from the M3 receptor.[2][4]

Quantitative Preclinical Data

The preclinical development of this compound involved extensive in vitro and in vivo studies to characterize its potency, selectivity, and duration of action. The following tables summarize the key quantitative findings from these studies.

Muscarinic Receptor Binding Affinities

This compound demonstrates high affinity for all five human muscarinic receptor subtypes.

| Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (Ki, nM) |

| hM1 | 9.4 | 0.42 |

| hM2 | 9.5 | 0.3 |

| hM3 | 9.8 | 0.18 |

| hM4 | 9.3 | 0.55 |

| hM5 | 8.2 | 6.31 |

Data from Hegde SS, et al. (2018) and Cayman Chemical.[2][5][6]

Kinetic Selectivity at M2 and M3 Receptors

The prolonged duration of action of this compound is, in part, due to its slow dissociation from the M3 receptor compared to the M2 receptor.

| Receptor Subtype | Dissociation Half-Life (t½, minutes) at 37°C |

| hM2 | 6.9 |

| hM3 | 82 |

Data from Hegde SS, et al. (2018).[5][6]

Functional Antagonism in Airway Smooth Muscle

This compound potently antagonizes cholinergic-induced contractions in isolated airway tissues from multiple species, with a slow reversal of its effects, indicating a long duration of action at the tissue level.

| Species | Tissue | Antagonist Potency (pA2) | Reversal Half-Life (t½, hours) |

| Rat | Trachea | 9.2 | 13.3 |

| Guinea Pig | Trachea | 9.5 | >16 |

| Human | Bronchus | 9.1 | >10 |

Data from Hegde SS, et al. (2018).[5][7]

In Vivo Bronchoprotective Efficacy and Lung Selectivity

In animal models, inhaled this compound provided potent and sustained protection against induced bronchoconstriction. Its lung selectivity was demonstrated by comparing its bronchoprotective effects to its effects on salivation (a systemic anticholinergic effect).

| Animal Model | Endpoint | This compound Potency (ID50, µg/mL) |

| Rat | 24-hour Bronchoprotection (Methacholine-induced) | 45 |

| Rat | Antisialagogue Effect (Pilocarpine-induced) | 1,164 |

Data from Pulido-Rios MT, et al. (2013) and Cayman Chemical.[2][8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following are summaries of key experimental protocols used in the evaluation of this compound.

Muscarinic Receptor Binding Assays

-

Objective: To determine the binding affinity of this compound for human muscarinic M1-M5 receptors.

-

Method: Radioligand binding assays were performed using membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing recombinant human M1, M2, M3, M4, or M5 receptors. Membranes were incubated with a specific radioligand ([³H]-N-methylscopolamine) and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of atropine. Following incubation, the membranes were harvested, and the bound radioactivity was quantified by liquid scintillation counting. The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.[2][5]

In Vitro Functional Assays in Airway Tissues

-

Objective: To assess the potency and duration of action of this compound in antagonizing cholinergic-induced airway smooth muscle contraction.

-

Method: Tracheal rings (from rats and guinea pigs) or bronchial tissues (from humans) were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with 95% O₂/5% CO₂. The tissues were connected to force-displacement transducers to measure isometric contractions. Cumulative concentration-response curves to acetylcholine were generated in the absence and presence of increasing concentrations of this compound to determine its antagonist potency (pA2). For duration of action studies, tissues were exposed to this compound for a set period, followed by repeated washing to remove the compound. The recovery of the contractile response to acetylcholine was then monitored over several hours to determine the reversal half-life.[5][7]

In Vivo Bronchoprotection in Anesthetized Rats

-

Objective: To evaluate the potency and duration of the bronchoprotective effects of inhaled this compound.

-

Method: Male Sprague-Dawley rats were anesthetized, and a cannula was inserted into the trachea for mechanical ventilation. Pulmonary resistance was measured continuously. Bronchoconstriction was induced by an intravenous challenge with methacholine. This compound, formulated for nebulization, was administered via inhalation. The ability of this compound to inhibit the methacholine-induced increase in pulmonary resistance was measured at various time points up to 24 hours post-dose to determine its potency (ID50) and duration of action.[8][9]

In Vivo Bronchoprotection in Anesthetized Dogs

-

Objective: To assess the sustained bronchoprotective effects of inhaled this compound over 24 hours.

-

Method: Anesthetized dogs were mechanically ventilated, and pulmonary resistance was measured. Acetylcholine was administered intravenously to induce bronchoconstriction. This compound was delivered via a nebulizer connected to the endotracheal tube. The bronchoprotective effect of this compound was assessed by measuring the inhibition of the acetylcholine-induced bronchoconstriction at multiple time points up to 24 hours after a single inhaled dose.[8][9]

Visualizations

Signaling Pathway of Muscarinic Receptor Antagonism

Caption: this compound blocks the M3 muscarinic receptor, preventing bronchoconstriction.

Experimental Workflow for In Vivo Bronchoprotection Assay

Caption: Workflow for assessing in vivo bronchoprotective effects of this compound.

Conclusion

The preclinical data for this compound robustly support its profile as a potent, selective, and long-acting muscarinic antagonist. Its high affinity for the M3 receptor, coupled with slow dissociation kinetics, provides a strong pharmacological basis for its once-daily dosing regimen. In vivo studies in relevant animal models have confirmed its prolonged bronchoprotective effects and demonstrated a favorable lung selectivity index, suggesting a reduced potential for systemic anticholinergic side effects.[8] This comprehensive preclinical characterization has been foundational to its successful clinical development and approval for the management of COPD.

References

- 1. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Pharmacological properties of this compound (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological properties of this compound (TD-4208), a novel, nebulized long-acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vivo pharmacological characterization of TD-4208, a novel lung-selective inhaled muscarinic antagonist with sustained bronchoprotective effect in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Revefenacin: A Technical Overview of its Anticholinergic Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro anticholinergic properties of revefenacin (B1680567), a long-acting muscarinic antagonist (LAMA). The data and methodologies presented herein are compiled from preclinical pharmacological studies, offering a detailed perspective on its receptor binding affinity, kinetic selectivity, and functional antagonism.

Muscarinic Receptor Binding Affinity

This compound demonstrates high-affinity binding to all five human muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5).[1][2][3] This characteristic is foundational to its broad activity as a muscarinic antagonist. Quantitative analysis of its binding affinity, determined through radioligand competition assays, is summarized in Table 1.

Data Presentation: Quantitative Binding Affinity

The binding affinities of this compound for the five human recombinant muscarinic receptor subtypes are presented as pKᵢ values, which represent the negative logarithm of the inhibition constant (Kᵢ). Higher pKᵢ values are indicative of stronger binding affinity.

| Receptor Subtype | Binding Affinity (pKᵢ) |

| hM1 | 8.2 - 9.8 |

| hM2 | 8.2 - 9.8 |

| hM3 | 8.2 - 9.8 |

| hM4 | 8.2 - 9.8 |

| hM5 | 8.2 - 9.8 |

| Table 1: this compound Binding Affinity at Human Muscarinic Receptors. Data sourced from studies using Chinese hamster ovary-K1 (CHO-K1) cell membranes stably expressing human recombinant muscarinic receptors.[4] |

Kinetic Selectivity Profile

Beyond simple affinity, the duration of receptor blockade is a critical factor for long-acting bronchodilators. This compound exhibits kinetic selectivity, characterized by a significantly slower dissociation rate from the M3 receptor compared to the M2 receptor.[4][5] This prolonged engagement with the M3 receptor, which mediates bronchoconstriction in airway smooth muscle, is believed to contribute to its long duration of action.[6][7]

Data Presentation: Dissociation Kinetics

The dissociation half-life (t½) quantifies the time required for half of the drug to detach from its receptor. The kinetic selectivity of this compound for the hM3 receptor over the hM2 receptor is detailed in Table 2.

| Receptor Subtype | Dissociation Half-life (t½) | Selectivity Ratio (hM3/hM2) |

| hM2 | 6.9 minutes | \multirow{2}{*}{12-fold} |

| hM3 | 82 minutes | |

| Table 2: Dissociation Half-life of this compound. The dissociation half-life was significantly longer for the M3 receptor than the M2 receptor.[4][5] |

Experimental Protocols

The following sections detail the methodologies employed in the in vitro characterization of this compound's anticholinergic activity.

Radioligand Competition Binding Assay for Receptor Affinity

This assay is designed to determine the binding affinity (Kᵢ) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.

Methodology:

-

Preparation of Receptor Membranes: Membranes were prepared from Chinese hamster ovary (CHO-K1) cells stably expressing one of the five human recombinant muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5).[8]

-

Incubation: Cell membranes were incubated in a buffered solution containing a fixed concentration of the radioligand [³H]N-methyl scopolamine (B1681570) ([³H]NMS) and varying concentrations of this compound.[5][8]

-

Equilibration: The incubation was allowed to proceed for a sufficient duration to reach binding equilibrium.[5]

-

Separation: The reaction was terminated by rapid filtration through a glass fiber filter, separating receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters, corresponding to the amount of bound [³H]NMS, was measured using liquid scintillation counting.

-

Data Analysis: The data were used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of specific [³H]NMS binding) was determined. The Kᵢ value was then calculated using the Cheng-Prusoff equation.

Workflow for determining the binding affinity of this compound to muscarinic receptors.

Atropine Displacement Assay for Dissociation Kinetics

This kinetic binding assay measures the dissociation rate (kₒff) of a radiolabeled test compound from its target receptor.

Methodology:

-

Radioligand Binding: Membranes from cells expressing either hM2 or hM3 receptors were incubated with radiolabeled [³H]this compound to achieve equilibrium binding.[5]

-

Initiation of Dissociation: A high concentration of a non-radiolabeled, competitive antagonist (atropine) was added to the reaction mixture. This prevents the re-binding of any dissociated [³H]this compound.[5]

-

Time-Course Sampling: At various time points following the addition of atropine, samples were taken and filtered to separate bound from free [³H]this compound.

-

Quantification: The amount of radioactivity remaining bound to the receptors at each time point was measured.

-

Data Analysis: The data were plotted as the natural logarithm of the percentage of [³H]this compound remaining bound versus time. The slope of this line represents the dissociation rate constant (kₒff). The dissociation half-life (t½) was then calculated using the formula: t½ = ln(2) / kₒff.

Functional Antagonism and Signaling Pathways

This compound acts as a competitive antagonist at muscarinic receptors, inhibiting the downstream signaling initiated by acetylcholine.[5][9] Its primary therapeutic effect, bronchodilation, results from the inhibition of M3 receptors on airway smooth muscle.[6][7][10] The M1, M2, and M3 receptor subtypes are the most relevant in the airways.

-

M1 and M3 Receptors: These receptors couple to Gq proteins.[11] Activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC), leading to excitatory responses like smooth muscle contraction.[11]

-

M2 Receptors: These receptors couple to Gi proteins.[11] Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and a subsequent reduction in Protein Kinase A (PKA) activity, which generally results in inhibitory cellular responses.[11]

Simplified signaling pathways for M1/M3 (Gq-coupled) and M2 (Gi-coupled) muscarinic receptors.

Active Metabolite

This compound is metabolized to an active metabolite, THRX-195518.[3][12] This metabolite also has affinity for muscarinic receptors, but its potency is approximately one-third to one-tenth that of the parent compound, this compound.[1][13]

Conclusion

The in vitro characterization of this compound reveals it to be a potent, high-affinity muscarinic antagonist.[1][5] It binds competitively to all five human muscarinic receptor subtypes and exhibits kinetic selectivity for the M3 receptor over the M2 receptor, which likely underlies its prolonged bronchodilatory effect.[4][5] These pharmacological properties support its clinical use as a once-daily maintenance treatment for patients with COPD.

References

- 1. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. This compound: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological properties of this compound (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [drugcentral.org]

- 7. Mechanism of Action | YUPELRI® (this compound) inhalation solution [yupelrihcp.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. jcbsonline.ac.in [jcbsonline.ac.in]

Revefenacin's Antagonistic Effect on Intracellular Calcium Mobilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of revefenacin's mechanism of action, specifically focusing on its impact on intracellular calcium mobilization. This compound (B1680567) is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Its therapeutic effect is primarily mediated through the blockade of M3 muscarinic acetylcholine (B1216132) receptors (mAChRs) on airway smooth muscle cells, leading to bronchodilation. A key event following M3 receptor activation by acetylcholine is the mobilization of intracellular calcium, a critical step in smooth muscle contraction. Understanding how this compound modulates this process is fundamental to comprehending its pharmacological activity.

Core Mechanism of Action: M3 Receptor Antagonism

This compound exhibits high affinity for all five muscarinic receptor subtypes (M1-M5).[1] Its primary therapeutic action in COPD stems from its competitive and reversible inhibition of acetylcholine at the M3 receptors located on airway smooth muscle.[1] The binding of acetylcholine to these Gq/11 protein-coupled receptors initiates a signaling cascade that results in bronchoconstriction.[1] By blocking this interaction, this compound effectively prevents this downstream signaling, leading to smooth muscle relaxation and bronchodilation.

Quantitative Analysis of this compound's Effect on Calcium Mobilization

Functional studies have been conducted to quantify the antagonistic potency of this compound on acetylcholine-induced intracellular calcium mobilization. These experiments are crucial for determining the drug's efficacy at a cellular level. The key parameter measured is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

The following table summarizes the quantitative data for this compound's antagonism of acetylcholine-induced calcium mobilization in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M3 muscarinic receptor.

| Compound | Cell Line | Agonist | Measured Effect | Potency (pA2) | Reference |

| This compound | CHO-K1 cells expressing human M3 mAChR | Acetylcholine | Inhibition of intracellular calcium mobilization | 9.4 | [2] |

Signaling Pathway of M3 Receptor-Mediated Calcium Mobilization and its Inhibition by this compound

The activation of the M3 muscarinic receptor by acetylcholine triggers a well-defined signaling pathway culminating in the release of calcium from intracellular stores. This compound, by blocking the initial step of this cascade, prevents these downstream events.

Caption: M3 receptor signaling cascade leading to calcium mobilization and its inhibition by this compound.

Experimental Protocols

The following section details the methodology for a typical intracellular calcium mobilization assay used to determine the potency of muscarinic receptor antagonists like this compound.

Objective:

To quantify the antagonistic effect of this compound on acetylcholine-induced intracellular calcium mobilization in CHO-K1 cells stably expressing the human M3 muscarinic receptor.

Materials:

-

Cell Line: CHO-K1 cells stably transfected with the human M3 muscarinic receptor gene.

-

Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.

-

Calcium Indicator Dye: Fluo-4 AM (or a similar calcium-sensitive dye).

-

Dye Loading Buffer: Assay buffer containing Fluo-4 AM and a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization. Probenecid may be included to prevent dye leakage.

-

Agonist: Acetylcholine chloride.

-

Antagonist: this compound.

-

Instrumentation: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation).

-

Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

Experimental Workflow:

Caption: Workflow for a typical intracellular calcium mobilization assay.

Detailed Procedure:

-

Cell Plating: Seed the CHO-hM3 cells into black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate the plates at 37°C in a humidified 5% CO2 incubator.

-

Dye Loading: On the day of the experiment, aspirate the culture medium from the wells and wash the cells with assay buffer. Add the dye loading solution to each well and incubate the plate for a specified time (e.g., 60 minutes) at 37°C, protected from light.

-

Antagonist Pre-incubation: Following dye loading, wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound (or vehicle control) to the appropriate wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation and Signal Detection: Place the assay plate into the fluorescence microplate reader. The instrument will first establish a baseline fluorescence reading. Then, it will automatically inject a solution of acetylcholine at a concentration known to elicit a submaximal response (e.g., EC80) into each well.

-

Data Acquisition: Immediately following agonist addition, the instrument will record the fluorescence intensity over time to capture the kinetic calcium response.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. The antagonistic effect of this compound is determined by the rightward shift in the acetylcholine concentration-response curve. The pA2 value is calculated using the Schild equation, providing a quantitative measure of this compound's potency as an M3 receptor antagonist in this functional assay.

References

- 1. Pharmacological properties of this compound (TD-4208), a novel, nebulized long-acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological properties of this compound (TD‐4208), a novel, nebulized long‐acting, and lung selective muscarinic antagonist, at human recombinant muscarinic receptors and in rat, guinea pig, and human isolated airway tissues - PMC [pmc.ncbi.nlm.nih.gov]

Revefenacin's Off-Target Binding Profile: A Technical Investigation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the off-target binding profile of revefenacin (B1680567), a long-acting muscarinic antagonist (LAMA) for the treatment of chronic obstructive pulmonary disease (COPD). A thorough understanding of a drug's selectivity is paramount in drug development to anticipate potential side effects and ensure patient safety. This document summarizes the available quantitative data on this compound's interactions with a wide range of molecular targets, provides detailed experimental protocols for key assays, and visualizes relevant pathways and workflows.

Off-Target Binding Affinity of this compound

This compound has been systematically screened against a broad panel of receptors, enzymes, and ion channels to determine its selectivity. The following table summarizes the quantitative data on the percentage of inhibition of control-specific binding at a concentration of 1 µM for this compound (also referred to by its development code, TD-4208 or THRX-134853).

| Target Family | Specific Target | This compound % Inhibition @ 1 µM |

| Aminergic Receptors | Histamine H1 | 75% |

| Histamine H2 | 14% | |

| Histamine H3 | 52% | |

| Adrenergic α1A | 18% | |

| Adrenergic α2A | 2% | |

| Adrenergic β1 | -1% | |

| Adrenergic β2 | 11% | |

| Dopamine D1 | 1% | |

| Dopamine D2S | 10% | |

| Serotonin 5-HT1A | 14% | |

| Serotonin 5-HT2A | 24% | |

| Serotonin 5-HT3 | -11% | |

| Peptide Receptors | Angiotensin II AT1 | 14% |

| Bradykinin B2 | 1% | |

| Cholecystokinin CCK1 | 11% | |

| Endothelin ETA | 11% | |

| Neurokinin NK1 | 14% | |

| Neurokinin NK2 | 12% | |

| Neuropeptide Y Y1 | -8% | |

| Vasopressin V1a | 10% | |

| Ion Channels | Calcium Channel, L-type (Verapamil site) | 12% |

| Potassium Channel, hERG | See Note 1 | |

| Sodium Channel (site 2) | 12% | |

| Enzymes | Phosphodiesterase 4 (PDE4) | 15% |

| Cyclooxygenase-1 (COX-1) | 15% | |

| Cyclooxygenase-2 (COX-2) | 19% |

Note 1: In a separate study, the half-maximal inhibitory concentration (IC50) of this compound for the hERG channel was determined to be 11.4 µM.

The primary active metabolite of this compound, THRX-195518, has also been evaluated and found to be selective for muscarinic receptors, with no significant activity at other screened receptors or enzymes.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the off-target binding profile of this compound.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for various off-target receptors.

General Protocol:

-

Membrane Preparation:

-

Cells stably or transiently expressing the receptor of interest are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

-

Protein concentration is determined using a standard method like the BCA assay.

-

-

Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand for the target receptor, and varying concentrations of the unlabeled test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand known to bind to the receptor.

-

The plates are incubated to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays: Calcium Mobilization

Functional assays are crucial to determine whether the binding of a compound to a receptor results in a biological response (agonist or antagonist activity).

Objective: To assess the functional activity of this compound at Gq-coupled off-target receptors.

General Protocol:

-

Cell Culture and Dye Loading:

-

Cells expressing the Gq-coupled receptor of interest are seeded in a 96-well plate.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

The dye is allowed to de-esterify within the cells, becoming fluorescent upon binding to calcium.

-

-

Compound Addition and Signal Detection:

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).

-

The test compound (this compound) is added to the wells at various concentrations.

-

For antagonist activity assessment, the cells are pre-incubated with the test compound before the addition of a known agonist for the receptor.

-

Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity.

-

-

Data Analysis:

-

The change in fluorescence is plotted against the concentration of the test compound.

-

For agonists, the EC50 (effective concentration to produce 50% of the maximal response) is determined.

-

For antagonists, the IC50 (concentration that inhibits 50% of the agonist-induced response) is calculated.

-

Visualizations

The following diagrams illustrate key concepts and workflows in the investigation of off-target binding.

The Pharmacological Role of Revefenacin's Active Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revefenacin (B1680567) is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Administered via nebulization, it exerts its therapeutic effect through competitive and reversible inhibition of muscarinic receptors in the airways, leading to bronchodilation.[1][2][3][4] Upon systemic absorption, this compound is rapidly and extensively metabolized to its major active metabolite, THRX-195518.[2][5] This technical guide provides an in-depth analysis of the pharmacological role of this active metabolite, presenting key data on its receptor binding affinity, functional antagonism, and pharmacokinetic profile in comparison to the parent compound, this compound.

Core Tenets of Pharmacological Activity